Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-
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Overview
Description
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is a complex organic compound with a molecular formula of C24H22O4. This compound is characterized by its unique structure, which includes two ethanone groups connected by a 1,3-phenylenebis(methyleneoxy-3,1-phenylene) linkage. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride or acyl chloride in the presence of an acid catalyst such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) . The reaction is carried out in an organic solvent like ethyl acetate at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally-friendly catalysts, such as copper(II) sulfate pentahydrate (CuSO4.5H2O), is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: A simpler analog with similar structural features but lacking the methyleneoxy linkages.
Ethanone, 1,1’-(1,4-phenylene)bis-: Another analog with a different positional isomerism, affecting its chemical properties and reactivity.
Uniqueness
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- stands out due to its unique methyleneoxy linkages, which impart distinct chemical and physical properties
Properties
CAS No. |
698982-45-5 |
---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[3-[[3-[(3-acetylphenoxy)methyl]phenyl]methoxy]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-17(25)21-8-4-10-23(13-21)27-15-19-6-3-7-20(12-19)16-28-24-11-5-9-22(14-24)18(2)26/h3-14H,15-16H2,1-2H3 |
InChI Key |
AGGLJBWQZMRAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)COC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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